molecular formula C16H18N2O2 B1384990 N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide CAS No. 1020054-11-8

N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide

Cat. No. B1384990
CAS RN: 1020054-11-8
M. Wt: 270.33 g/mol
InChI Key: KRWBKJVCVCODRI-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide (NAMPEB) is a synthetic compound that has been extensively studied for its potential applications in scientific research. NAMPEB is a member of the aminobenzamide family, and it has been found to possess a range of unique properties, including high solubility in organic solvents, low volatility, and low toxicity. NAMPEB has been used in a variety of scientific research applications, including cell culture, drug delivery, and drug screening.

Scientific Research Applications

Molar Refraction and Polarizability Studies

Research on compounds closely related to N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide has shown significant interest in their physical properties. For example, a study on a similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, explored its density and refractive index to understand its molar refractivity and polarizability effects. This study is essential for understanding the interaction of such compounds with light and electromagnetic fields, which has implications in various scientific applications, such as optical materials and sensors (Sawale et al., 2016).

Antitumor Properties

A significant area of research for benzamide derivatives, like this compound, involves their potential antitumor properties. For instance, a study on 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a related compound, revealed its ability to cause DNA damage and cell cycle arrest in cancer cells, highlighting its potential as an antitumor agent (Trapani et al., 2003).

Molecular Structure Analysis

Analyzing the molecular structure of compounds like this compound provides critical insights into their chemical behavior. A study focused on N-3-hydroxyphenyl-4-methoxybenzamide, a compound with structural similarities, used X-ray diffraction and DFT calculations to understand the influence of intermolecular interactions on molecular geometry. This type of research is crucial for developing new materials and understanding their properties (Karabulut et al., 2014).

Biosensor Development

Research on benzamide derivatives also extends to biosensor technology. A study on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified electrodes demonstrated their use in developing sensitive biosensors for detecting specific biochemicals, such as glutathione and piroxicam. This research is instrumental in advancing diagnostic tools and environmental monitoring technologies (Karimi-Maleh et al., 2014).

Design and Synthesis for Medical Applications

The design and synthesis of new benzamide derivatives are crucial for discovering novel drugs and medical treatments. A study on the synthesis and characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide highlighted the importance of such research in developing antimicrobial agents and understanding their mechanisms of action (Cakmak et al., 2022).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-14-6-4-5-12(9-14)16(19)18-15-10-13(17)8-7-11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWBKJVCVCODRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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